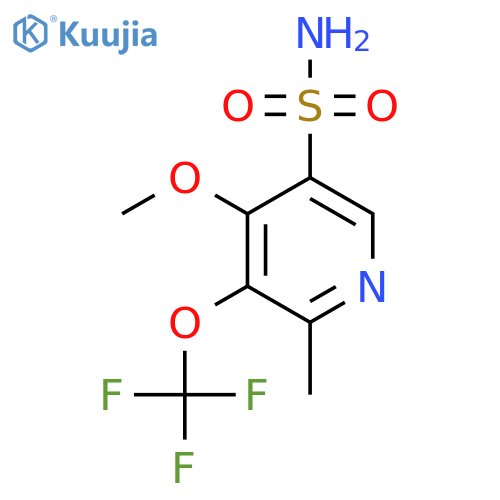

Cas no 1804742-71-9 (4-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-5-sulfonamide)

1804742-71-9 structure

商品名:4-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-5-sulfonamide

CAS番号:1804742-71-9

MF:C8H9F3N2O4S

メガワット:286.228271245956

CID:4839006

4-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-5-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 4-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-5-sulfonamide

-

- インチ: 1S/C8H9F3N2O4S/c1-4-6(17-8(9,10)11)7(16-2)5(3-13-4)18(12,14)15/h3H,1-2H3,(H2,12,14,15)

- InChIKey: GICQUQPQOLKQDM-UHFFFAOYSA-N

- ほほえんだ: S(C1=CN=C(C)C(=C1OC)OC(F)(F)F)(N)(=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 381

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 99.9

4-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-5-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029087287-1g |

4-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-5-sulfonamide |

1804742-71-9 | 97% | 1g |

$1,564.50 | 2022-04-01 |

4-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-5-sulfonamide 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

1804742-71-9 (4-Methoxy-2-methyl-3-(trifluoromethoxy)pyridine-5-sulfonamide) 関連製品

- 506-17-2(cis-Vaccenic acid)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 2279938-29-1(Alkyne-SS-COOH)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量